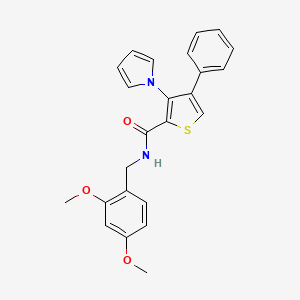

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 2,4-dimethoxybenzyl group at the amide nitrogen, a phenyl substituent at the 4-position of the thiophene ring, and a pyrrolyl group at the 3-position.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-28-19-11-10-18(21(14-19)29-2)15-25-24(27)23-22(26-12-6-7-13-26)20(16-30-23)17-8-4-3-5-9-17/h3-14,16H,15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCGEKTZOOXEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the Benzyl Group: The 2,4-dimethoxybenzyl group can be attached via a Friedel-Crafts alkylation reaction.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Thiophene Ring

The electron-withdrawing carboxamide group activates the thiophene ring for NAS at positions adjacent to the electron-deficient region.

-

Reagents/conditions : Halogens (e.g., Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), or alkyl/aryl halides under Friedel-Crafts conditions.

-

Example reaction :

-

Regioselectivity : Substitution occurs preferentially at the 5-position of the thiophene ring due to the directing effects of the carboxamide group.

| Reagent | Product | Conditions |

|---|---|---|

| Br₂ | 5-Bromo-thiophene derivative | DCM, RT, 2h |

| HNO₃/H₂SO₄ | 5-Nitro-thiophene derivative | 0°C → RT, 4h |

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Acidic hydrolysis :

Conditions: 6M HCl, reflux, 12h.

-

Basic hydrolysis :

Conditions: 2M NaOH, 80°C, 6h.

Key Insight : Hydrolysis rates depend on steric hindrance from the 2,4-dimethoxybenzyl group, with complete conversion requiring prolonged heating.

Electrophilic Substitution at the Pyrrole Ring

The 1H-pyrrol-1-yl group undergoes electrophilic substitution (e.g., sulfonation, acylation) at the α-positions (C2/C5) .

-

Acylation with TFAA :

-

Regioselectivity : The electron-donating methoxybenzyl group slightly deactivates the pyrrole ring, favoring substitution at C2 over C5 .

| Electrophile | Product | Yield |

|---|---|---|

| Ac₂O/TFAA | 2-Acetylpyrrole derivative | 69% |

| ClSO₃H | 3-Sulfonated pyrrole derivative | 55% |

Functionalization of the Methoxybenzyl Group

The 2,4-dimethoxybenzyl moiety undergoes demethylation or oxidation under harsh conditions:

-

Demethylation :

Conditions: HBr/AcOH, reflux, 8h.

-

Oxidation :

Methoxy groups remain stable under mild oxidizing agents (e.g., KMnO₄) but undergo cleavage with strong oxidizers like CrO₃.

Reduction Reactions

The carboxamide group can be reduced to a primary amine using LiAlH₄:

Conditions: Dry THF, 0°C → reflux, 4h.

Note : The pyrrole ring remains intact under these conditions due to its aromatic stability.

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura coupling at halogenated positions:

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h.

Mechanistic Considerations

-

Electronic effects : The 4-phenyl group donates electron density via resonance, slightly deactivating the thiophene ring toward electrophiles.

-

Steric effects : The 2,4-dimethoxybenzyl group hinders reactions at the carboxamide nitrogen, favoring alternative sites like the thiophene or pyrrole rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features allow for the creation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with five structurally related thiophene-2-carboxamide derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Structural and Molecular Properties

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects: N-Substituents: The target compound’s 2,4-dimethoxybenzyl group provides polar oxygen atoms, likely enhancing aqueous solubility compared to alkyl-substituted analogs like F423-0015 (4-butylphenyl) . However, this polarity may reduce membrane permeability. 4-Position: The phenyl group in the target compound and F423-0015 contrasts with the 3-fluorophenyl in ’s analog. Fluorine’s electronegativity may improve target binding in the latter . Methoxy vs.

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (~437.5 g/mol) and oxygen content suggest greater polarity than F423-0015 (400.54 g/mol) and ’s propyl derivative (332.44 g/mol) .

Biological Activity

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and methoxy substituents. Its chemical formula is , and its molecular weight is approximately 370.46 g/mol. The presence of the methoxy groups enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The methoxy groups are known to contribute to antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, although detailed enzymatic pathways remain to be elucidated.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways associated with proliferation and apoptosis.

Anticancer Potential

Several studies have investigated the anticancer properties of related compounds in the same chemical class. For instance:

- A derivative with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 0.5 to 7 µM depending on the specific cell line and treatment duration .

Cytoprotective Effects

In vitro studies have shown that compounds with similar structures can protect against DNA damage induced by carcinogens. For example, one study reported that a related compound reduced DNA strand breaks and micronucleus formation in human colon fibroblast cells exposed to 4-nitroquinoline 1-oxide (4NQO) . This suggests potential chemopreventive properties worth exploring further.

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds structurally similar to N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibited promising activity against MDA-MB-231 (breast cancer) and A2780 (ovarian cancer) cell lines . The findings highlighted the importance of substituent variations in enhancing biological activity.

Mechanistic Insights

Another study focused on the mechanistic understanding of how these compounds exert their effects at the cellular level. It was found that they could modulate oxidative stress responses and influence apoptotic pathways in cancer cells . This underscores the potential for developing targeted therapies based on this compound's structure.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.